2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
Description
Chemical Structure and Properties 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine (IUPAC name: [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine) is a substituted phenethylamine derivative with a molecular formula of C₁₆H₂₃N₃O and a molecular weight of 273.38 g/mol . Its structure comprises a 3-methoxyphenyl group linked to an ethylamine backbone, which is further substituted by a 1-methylpyrazol-4-ylmethyl moiety.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-11-13(10-16-17)9-15-7-6-12-4-3-5-14(8-12)18-2/h3-5,8,10-11,15H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYNIMUWXJAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves the following steps:
Formation of the 3-Methoxyphenyl Group: This can be achieved by reacting phenol with methanol in the presence of an acid catalyst.
Introduction of the Ethanamine Group: The phenol derivative is then reacted with ethanamine under suitable conditions to introduce the ethanamine group.
Attachment of the Methylated Pyrazolylmethyl Group: Finally, the ethanamine derivative is reacted with 1-methyl-1H-pyrazol-4-ylmethyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group or the pyrazolylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted phenyl derivatives and pyrazolylmethyl derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural similarities with several analogs, differing primarily in substituents on the pyrazole ring, aromatic moieties, or additional functional groups. Key comparisons are summarized below:
Functional and Pharmacological Comparisons
The piperidinylmethyl-substituted analog (C₂₇H₃₆N₄O) introduces a bulky, basic group, which may enhance receptor binding affinity but reduce metabolic stability due to increased steric hindrance. 25I-NBOMe , a potent serotonin 2A (5-HT2A) receptor agonist, demonstrates how methoxy positioning (2,5 vs. 3-methoxy) and halogenation (iodine) critically influence psychedelic potency and toxicity.
Toxicity and Safety Profiles
- The target compound’s analog, 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (C₁₂H₁₅N₃O), is classified as Category 4 acute oral toxicity (H302) and causes skin/eye irritation (H315/H319) .
- In contrast, 25I-NBOMe is associated with severe neurotoxicity, seizures, and fatalities even at low doses , highlighting the risks of halogenation and benzyl substitution in this chemical class.
Compounds like N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine are used as building blocks in medicinal chemistry for developing CNS-targeted agents .
Notes
- Data Limitations: Pharmacokinetic and receptor-binding data for the target compound are scarce in open-source literature.
- Structural-Activity Relationships (SAR): Minor substitutions (e.g., methyl vs. ethyl groups on pyrazole) significantly alter physicochemical properties, suggesting tunability for drug design.
- Regulatory Considerations : Structural similarities to controlled substances (e.g., NBOMes) warrant caution in handling and distribution to avoid legal complications .
Biological Activity
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine, a compound featuring a methoxyphenyl group and a pyrazole moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. Specifically, the incorporation of the 3-methoxyphenyl group enhances the compound's interaction with microbial targets.
- In vitro Studies : Research has shown that related pyrazole compounds demonstrate significant antibacterial effects against various strains, including resistant pathogens. The compound's structure suggests it may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways .
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. In particular, compounds similar to this compound have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha from immune cells. This suggests a potential role in treating inflammatory diseases .
Anticancer Activity
Preliminary studies show that some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant inhibition of cell proliferation . The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as MAPK pathways.
- Cell Signaling Modulation : By modulating signaling pathways, it can influence cellular responses to stress and inflammation.
- Direct Antimicrobial Action : The structural features allow for interaction with microbial membranes or essential metabolic processes.
Case Study 1: Antimicrobial Screening
In a study evaluating various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models demonstrated that administration of the compound significantly reduced markers of inflammation following lipopolysaccharide (LPS) challenge. This highlights its therapeutic potential in managing conditions like sepsis or chronic inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the pyrazole core. For example, nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) can couple the 1-methyl-1H-pyrazole-4-ylmethyl moiety to the ethanamine backbone. Subsequent methoxyphenyl group introduction may involve Suzuki-Miyaura coupling or reductive amination, depending on precursor availability. Purification via recrystallization or column chromatography is critical to isolate the final product .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Full personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Engineering controls such as fume hoods are required to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised if airborne particulates are generated during weighing or grinding .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX or ORTEP software) resolves stereochemical ambiguities . Purity assessment via HPLC with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase.
Advanced Research Questions
Q. How can crystallographic software like SHELX resolve structural ambiguities in this compound?
- Methodological Answer : SHELX refines crystal structures by iteratively modeling atomic displacement parameters (ADPs) and electron density maps. For disordered regions (e.g., flexible methoxyphenyl groups), PART instructions in SHELXL can split occupancy between plausible conformers. Twinning detection (via BASF parameter) and HKLF5 refinement address overlapping diffraction patterns .
Q. How should researchers address contradictions in toxicity data across studies?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variability) require meta-analysis of experimental conditions, such as solvent choice (DMSO vs. saline) or animal models. In vitro assays (e.g., HepG2 cell viability) under standardized OECD protocols can clarify hepatotoxicity. Cross-referencing with structurally analogous compounds (e.g., NBOMe derivatives) may provide mechanistic insights .
Q. What strategies optimize yield in multi-step synthesis?
- Methodological Answer : Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, Pd(PPh₃)₄ in Suzuki-Miyaura coupling may require strict anhydrous conditions to prevent palladium black formation. Flow chemistry systems improve reproducibility in scale-up by maintaining consistent residence times .
Q. How can computational models predict environmental impact in the absence of ecological data?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) tools like EPI Suite estimate biodegradation (BIOWIN) and bioaccumulation (BCF) using molecular descriptors (e.g., LogP, polar surface area). Molecular docking with cytochrome P450 enzymes predicts metabolic pathways, while ECOSAR classifies aquatic toxicity based on functional groups .
Q. What regulatory considerations apply to pharmacological studies of this compound?
- Methodological Answer : Structural similarity to Schedule I substances (e.g., NBOMe derivatives) necessitates compliance with the Misuse of Drugs Act. Researchers must obtain DEA licenses for in vivo studies and implement chain-of-custody protocols. Analytical standards should include isotopically labeled internal controls (e.g., d₃-methoxy groups) for forensic traceability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
